molecular formula C21H23N3O3 B2806075 N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide CAS No. 2034297-31-7

N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide

Cat. No.: B2806075
CAS No.: 2034297-31-7
M. Wt: 365.433
InChI Key: GCZOMPDYKPMDCF-UHFFFAOYSA-N
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Description

N-[(1H-Indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic small molecule featuring three key structural motifs:

  • A pyridine-4-carboxamide core, which serves as a hydrogen-bonding acceptor/donor.
  • An N-[(1H-indol-3-yl)methyl] group, which incorporates an indole moiety known for its role in biomolecular interactions (e.g., serotonin receptor analogs) .

The molecular formula is C₂₀H₂₁N₃O₃ (MW: 351.4 g/mol), with a calculated logP of ~2.1 (estimated via fragment-based methods), suggesting moderate lipophilicity.

Properties

IUPAC Name

N-(1H-indol-3-ylmethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-21(24-13-17-12-23-19-4-2-1-3-18(17)19)16-5-8-22-20(11-16)27-14-15-6-9-26-10-7-15/h1-5,8,11-12,15,23H,6-7,9-10,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZOMPDYKPMDCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues in Pyridine Derivatives

Pyridine-based compounds with alkoxy or carboxamide substituents are well-documented. Key examples include:

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
N-(2-Methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide C₁₆H₂₅N₂O₂Si 2-Methoxy, 4-trimethylsilyl, pivalamide 329.5 High hydrophobicity (trimethylsilyl, pivalamide); potential crystallinity challenges
2-Methoxy-3-pivalamidoisonicotinic acid C₁₃H₁₇N₂O₄ 2-Methoxy, pivalamide, carboxylic acid 281.3 Dual functional groups (acid + amide); lower solubility at physiological pH
Target Compound C₂₀H₂₁N₃O₃ 2-(Tetrahydropyran methoxy), indole-methyl carboxamide 351.4 Balanced lipophilicity; indole enhances π-π stacking potential

Key Observations :

  • Unlike pivalamide-containing analogs , the indole-methyl carboxamide in the target compound reduces steric hindrance, favoring solubility and membrane permeability.

Indole-Containing Compounds

Indole derivatives are prevalent in drug discovery due to their mimicry of tryptophan-based biological systems. A relevant analog is V014-0775 ():

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
V014-0775 C₃₅H₄₇N₃O₄ Indol-3-yl ethyl, furan methoxy, tert-butyl 597.8 High molecular weight; acetamide core with branched alkyl chains
Target Compound C₂₀H₂₁N₃O₃ Indol-3-yl methyl, tetrahydropyran methoxy 351.4 Compact structure; carboxamide enhances hydrogen-bonding capacity

Key Observations :

  • V014-0775’s tert-butyl and furan methoxy groups increase hydrophobicity (logP ~5.2), limiting aqueous solubility. In contrast, the target’s tetrahydropyran group offers oxygen-mediated polarity, improving solubility .
  • The acetamide core in V014-0775 may reduce metabolic stability compared to the target’s pyridine carboxamide, which is less prone to hydrolysis .

Compounds with Cyclic Ether Substituents

The tetrahydropyran (oxan-4-yl) methoxy group in the target compound distinguishes it from other cyclic ether analogs. For example:

Compound Name () Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
4-(4-{[2-(4-Chlorophenyl)...]methyl}piperazin-1-yl)-N-[(3-nitro-4-[(oxan-4-yl)methyl]amino)phenyl]sulfonyl]-... benzamide C₄₃H₄₄ClN₇O₇S Tetrahydropyran methylamino, sulfonamide 850.4 High complexity; sulfonamide enhances acidity (pKa ~1.5)

Key Observations :

  • The sulfonamide group in ’s compound increases acidity, favoring ionization at physiological pH, whereas the target’s carboxamide remains largely unionized, enhancing blood-brain barrier penetration .
  • Both compounds utilize tetrahydropyran-derived groups, but the target’s methoxy linkage reduces synthetic complexity compared to ’s nitro-amine substituent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing N-[(1H-indol-3-yl)methyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. Key steps include:

  • Coupling Reactions : Use of palladium or copper catalysts for cross-coupling reactions to attach the indole and oxane moieties.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres (N₂/Ar) to prevent oxidation .
  • Temperature Control : Reactions often require precise thermal conditions (e.g., 60–100°C) to optimize yield and minimize side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray Crystallography : Employ SHELX software for structure refinement, particularly for resolving hydrogen bonding and supramolecular interactions .
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., indole C3 position, oxane methoxy group) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer :

  • Polar Solvents : Methanol, DMSO, or water (if functional groups permit) due to the compound’s carboxamide and methoxy groups .
  • Stability Testing : Monitor degradation under UV light and varying pH (3–9) using HPLC to assess hydrolytic susceptibility of the oxane ether linkage .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, particularly its interaction with enzyme targets?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands or fluorescence polarization to quantify binding affinity (e.g., for serotonin receptors, given the indole moiety) .
  • Enzyme Inhibition Studies : Employ kinetic assays (e.g., Michaelis-Menten analysis) to determine IC₅₀ values for target enzymes like kinases or cytochrome P450 isoforms .
  • Cellular Models : Test cytotoxicity and selectivity in cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves .

Q. What strategies are effective for resolving contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Crystallographic Validation : Compare X-ray structures of analogs to identify conformational changes affecting activity .
  • Computational Modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding modes and reconcile discrepancies between in vitro and in vivo results .
  • Meta-Analysis : Cross-reference datasets from multiple assays (e.g., SPR vs. ITC) to assess reproducibility .

Q. How can researchers optimize experimental design for high-throughput screening (HTS) of analogs?

  • Methodological Answer :

  • Library Design : Prioritize analogs with modifications at the indole N1, pyridine C2, or oxane C4 positions to explore steric and electronic effects .
  • Automated Synthesis : Utilize flow chemistry for rapid iteration of reaction conditions (e.g., catalyst loading, solvent ratios) .
  • Data Analysis : Apply machine learning (e.g., Random Forest models) to predict bioactivity from structural descriptors .

Q. What advanced techniques are recommended for studying the compound’s supramolecular interactions in solid-state formulations?

  • Methodological Answer :

  • Powder XRD : Analyze crystallinity and polymorphic transitions under varying humidity .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition pathways .
  • Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H···O, π-π stacking) using CrystalExplorer .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic media?

  • Methodological Answer :

  • Replicate Experiments : Standardize solvent purity (e.g., HPLC-grade) and temperature controls.
  • Partition Coefficient (LogP) Measurement : Determine experimentally via shake-flask method to validate computational predictions (e.g., ACD/Labs) .
  • Dynamic Light Scattering (DLS) : Check for micelle formation in aqueous solutions, which may artificially inflate solubility readings .

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